1-Octyn-3-ol, 1-iodo- 1-Octyn-3-ol, 1-iodo-
Brand Name: Vulcanchem
CAS No.: 64822-81-7
VCID: VC19430894
InChI: InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-5H2,1H3
SMILES:
Molecular Formula: C8H13IO
Molecular Weight: 252.09 g/mol

1-Octyn-3-ol, 1-iodo-

CAS No.: 64822-81-7

Cat. No.: VC19430894

Molecular Formula: C8H13IO

Molecular Weight: 252.09 g/mol

* For research use only. Not for human or veterinary use.

1-Octyn-3-ol, 1-iodo- - 64822-81-7

Specification

CAS No. 64822-81-7
Molecular Formula C8H13IO
Molecular Weight 252.09 g/mol
IUPAC Name 1-iodooct-1-yn-3-ol
Standard InChI InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-5H2,1H3
Standard InChI Key OGLPOSUJIRPIMI-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C#CI)O

Introduction

Structural Characteristics and Molecular Properties

1-Octyn-3-ol, 1-iodo- (CAS: 64822-81-7) belongs to the class of halogenated alkynols. Its molecular formula is C₈H₁₃IO, with a calculated molecular weight of 253.09 g/mol. The compound features:

  • A terminal alkyne group (CCH\text{C} \equiv \text{CH}) at position 1

  • A hydroxyl group (-OH) at position 3

  • An iodine substituent at position 1

This trifunctional architecture creates a reactivity profile distinct from non-halogenated analogs. The iodine atom introduces significant steric and electronic effects, while the alkyne and alcohol groups enable participation in click chemistry, Sonogashira couplings, and esterification reactions .

Table 1: Comparative Physical Properties of Selected Alkynols

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
1-Octyn-3-olC₈H₁₄O126.19169.60.90
1-Octyn-3-ol, 1-iodo-C₈H₁₃IO253.09*Est. 220–240*Est. 1.75–1.85
1-IodohexaneC₆H₁₃I212.07180–1821.62

*Estimated values based on halogenated analogs .

Synthesis and Stereochemical Considerations

The synthesis of 1-octyn-3-ol, 1-iodo- can be achieved through halogenation of 1-octyn-3-ol precursors. A documented approach involves the iodination of (S)-1-octyn-3-ol to yield enantiomerically pure iodinated derivatives . Key steps include:

  • Protection of Alcohol Group:
    The hydroxyl group at position 3 is protected using a labile group such as methoxyisopropyl to prevent undesired side reactions during iodination.

  • Iodination at Position 1:
    Reaction with iodine under controlled conditions (e.g., using I2\text{I}_2 in the presence of a copper catalyst) introduces the iodine substituent.

  • Deprotection:
    Removal of the protecting group regenerates the free alcohol functionality.

This method, adapted from prostaglandin synthesis protocols, achieves high stereochemical fidelity when starting from enantiomerically pure 1-octyn-3-ol .

Reactivity and Functional Group Interactions

The interplay between the alkyne, alcohol, and iodine groups dictates the compound’s chemical behavior:

Alkyne Reactivity

The terminal alkyne participates in:

  • Sonogashira Couplings: Cross-couplings with aryl halides to form conjugated enynes .

  • Cycloadditions: Huisgen azide-alkyne click reactions for triazole formation.

Alcohol Functionality

The hydroxyl group enables:

  • Esterification: Formation of esters with carboxylic acids or acyl chlorides.

  • Oxidation: Conversion to ketones under strong oxidizing conditions.

Iodine Substituent Effects

  • Electrophilic Character: Facilitates nucleophilic substitutions (e.g., SN2\text{S}_\text{N}2 reactions).

  • Steric Hindrance: Influences reaction kinetics and regioselectivity in addition reactions.

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric iodination methods to access enantiopure forms.

  • Biological Activity Screening: Evaluation of antimicrobial, anticancer, and anti-inflammatory properties.

  • Polymer Chemistry: Exploration in step-growth polymerizations for functional materials.

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